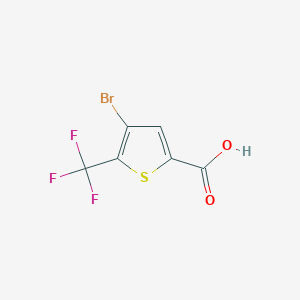

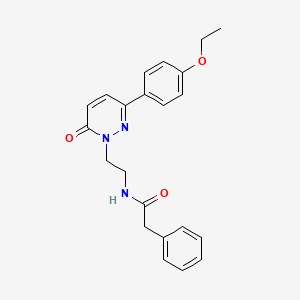

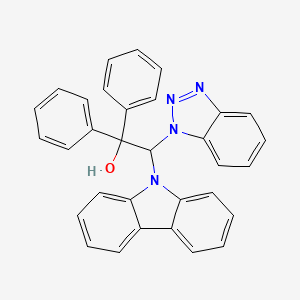

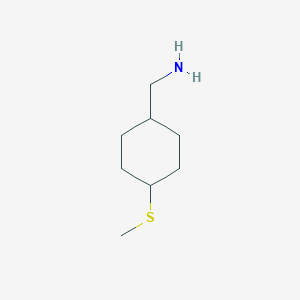

![molecular formula C21H25N3O2 B3014988 2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide CAS No. 866010-69-7](/img/structure/B3014988.png)

2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

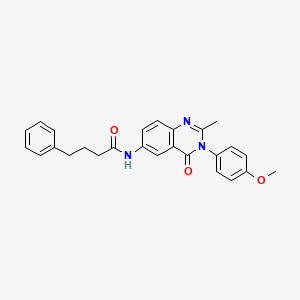

The compound “2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide” is a chemical compound with a molecular weight of 352.44 . It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C21H25N3O2 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in the synthesis of anti-inflammatory and anti-tubercular agents .Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology of Non-fentanil Synthetic Opioids

- Research Context : This paper discusses the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, focusing on N-substituted benzamides and acetamides. The research includes peer-reviewed literature, patents, and data from international early warning systems to track their emergence as substances of abuse.

- Key Findings : The paper highlights the significance of U-47700, a compound of this class, noting its impact on drug markets, prevalence, and harm. The research suggests the need for international early warning systems to track emerging psychoactive substances and emphasizes the importance of pre-emptive research on likely compounds to emerge next, providing drug metabolism and pharmacokinetic data for early detection in toxicological samples.

- Source : (Sharma et al., 2018)

Degradation of Acetaminophen by Advanced Oxidation Processes

- Research Context : The paper reviews the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), focusing on kinetics, mechanisms, by-products, biotoxicity, and the use of the Fukui function for predicting the most reactive sites in the ACT molecule.

- Key Findings : The study identifies frequently detected by-products of ACT degradation and their biotoxicity. It also discusses the importance of advanced treatment technologies in water and wastewater treatment plants to remove toxic metabolites of ACT.

- Source : (Qutob et al., 2022)

Pharmacological Properties and Clinical Use of Metoclopramide

- Research Context : This comprehensive review covers the pharmacological properties and clinical uses of metoclopramide, a compound related to the benzamide class. It explores its therapeutic applications and effects on various bodily systems.

- Key Findings : The paper details the effects of metoclopramide on motility, gastric emptying, and its potential for preventing emesis and accelerating gastric emptying in anaesthetic practice.

- Source : (Pinder et al., 2012)

Binding Properties of Hoechst 33258 and Analogues to DNA

- Research Context : The paper discusses Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, and its analogues. It highlights the use of Hoechst derivatives in various biological and medical applications.

- Key Findings : The review points out the significance of Hoechst 33258 and its analogues in scientific research, ranging from nanotechnology to biomedical applications, due to its unique binding properties and the opportunities for rational drug design.

- Source : (Issar & Kakkar, 2013)

Antituberculosis Activity of Organotin Complexes

- Research Context : This review emphasizes the antituberculosis activity of organotin complexes, scrutinizing their structure, toxicity, potential mechanism of action, and their effects on Mycobacterium tuberculosis.

- Key Findings : The study highlights the structural diversity and biological activity of organotin complexes, suggesting that the antituberculosis activity of these compounds is influenced by the nature of the ligand environment, organic groups attached to the tin, and compound structure.

- Source : (Iqbal et al., 2015)

Eigenschaften

IUPAC Name |

2-[[2-(4-benzylpiperidin-1-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c22-21(26)18-8-4-5-9-19(18)23-20(25)15-24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H2,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEHPAKMEPYQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3014907.png)

![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3014911.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3014914.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3014921.png)

![2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B3014922.png)